molecular formula C13H16O6 B12304084 4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde

4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde

Cat. No.: B12304084
M. Wt: 268.26 g/mol
InChI Key: KTBXFUXBVKOEDM-UHFFFAOYSA-N
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Description

4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde typically involves the glycosylation of a phenolic compound with a sugar moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenolic compounds .

Scientific Research Applications

4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde involves its interaction with various molecular targets and pathways. It may exert its effects through antioxidant mechanisms, scavenging free radicals, and modulating inflammatory pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde

InChI

InChI=1S/C13H16O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-7,10-13,15-17H,1H3

InChI Key

KTBXFUXBVKOEDM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)O)O)O

Origin of Product

United States

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